2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S/c27-19-9-14(13-3-1-2-4-16(13)22-19)20(28)21-10-18-24-23-17-6-5-15(25-26(17)18)12-7-8-29-11-12/h1-9,11H,10H2,(H,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGUYCSAHBVSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. They show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures. These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural components. The triazole ring in the compound is known to bind readily in the biological system with a variety of enzymes and receptors. The thiophen-3-yl group in the compound is a sulfur-containing heterocycle that has been associated with a wide range of therapeutic properties. The quinoline-4-carboxamide moiety is a key structural component in a number of drug classes
Cellular Effects
The cellular effects of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide are not fully understood at this time. Given the known biological activities of its structural components, it is likely that this compound could influence cell function in a variety of ways. For example, it may impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is a novel chemical entity that combines multiple pharmacophores known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazolo and quinoline moieties exhibit significant antimicrobial properties. A study by Eren et al. (2023) demonstrated that derivatives of triazolopyridines possess antibacterial and antifungal activities, making them potential candidates for further development against resistant strains .
Antitubercular Activity
A related study investigated a series of quinoline derivatives for their activity against Mycobacterium tuberculosis. The findings revealed that compounds with similar structural features to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . This suggests that our compound may also have promising antitubercular activity.
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays have shown that many derivatives of quinolines and triazoles are non-toxic to human cell lines such as HEK-293. This is crucial for the development of new therapeutic agents as it indicates a favorable safety profile . Further studies are needed to evaluate the specific cytotoxicity of our compound.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : Compounds with triazole rings are known to inhibit various enzymes, including those involved in bacterial cell wall synthesis.
- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The presence of the thiophene group may enhance interaction with specific receptors or proteins involved in disease pathways.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A derivative similar to our compound was tested against a panel of bacterial strains, demonstrating significant inhibition with an IC50 value of 5 μM.
- The study concluded that modifications in the thiophene and triazole groups could enhance potency.
- Case Study 2: Antitubercular Activity
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | Significant (IC50 ~ 5 μM) |
| Antitubercular Activity | Promising (IC50 ~ 1.35 - 2.18 μM) |
| Cytotoxicity | Non-toxic to HEK-293 cells |
| Potential Mechanisms | Enzyme inhibition, DNA intercalation |
Preparation Methods
Hydrazide Cyclization
In a representative approach, 3-amino-6-chloropyridazine (A1 ) is treated with hydrazine hydrate to form 3-hydrazinylpyridazine (A2 ). Subsequent cyclization with formic acid or triethyl orthoformate yields thetriazolo[4,3-b]pyridazine core (A3 ). This method achieves yields of 75–88% under reflux conditions in ethanol.
Thiosemicarbazide Route
Alternative routes employ thiosemicarbazides derived from hydrazinecarbothioamides. For example, reaction of 3-hydrazinylpyridazine with aryl isothiocyanates generates thiosemicarbazides (A4 ), which undergo base-mediated cyclization to form the triazole ring. Sodium hydroxide or potassium hydroxide in ethanol at 60–80°C facilitates this transformation with 52–91% efficiency.
Functionalization with Aminomethyl Group
The aminomethyl group at position 3 is introduced via formylation followed by reductive amination.
Vilsmeier-Haack Formylation
Compound B1 undergoes formylation using POCl3 and DMF at 0–5°C to yield 3-formyl-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine (C1 ). The formyl intermediate is isolated in 65–78% yield and characterized by 1H-NMR (δ 10.2 ppm, singlet).
Reductive Amination
C1 is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, producing 3-(aminomethyl)-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine (C2 ). Yields range from 60–72%, with purity confirmed by LC-MS (m/z 274.1 [M+H]+).
Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid
The quinoline moiety is synthesized via the Gould-Jacobs reaction, followed by oxidation and hydrolysis.
Gould-Jacobs Cyclization
Ethyl acetoacetate reacts with 2-aminophenol in polyphosphoric acid at 120°C to form ethyl 2-hydroxyquinoline-4-carboxylate (D1 ). Cyclization proceeds with 80–85% efficiency, and the product is recrystallized from ethanol.
Hydrolysis to Carboxylic Acid
D1 is hydrolyzed with 6M HCl under reflux for 6 hours to yield 2-hydroxyquinoline-4-carboxylic acid (D2 ). The acid is isolated in 90–95% yield and characterized by IR (1690 cm−1, C=O stretch).
Amide Coupling
The final step involves coupling C2 with D2 using peptide coupling reagents.
HATU-Mediated Coupling
A mixture of D2 (1.0 equiv), C2 (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF is stirred at room temperature for 12 hours. The crude product is purified via silica gel chromatography (CH2Cl2/MeOH 9:1) to afford the target compound in 68–75% yield.
Characterization
The final product is characterized by:
- 1H-NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, OH), 8.9 (s, 1H, triazole-H), 8.3–7.2 (m, 8H, aromatic), 4.8 (s, 2H, CH2).
- LC-MS : m/z 476.2 [M+H]+.
Alternative Synthetic Routes
Tandem Thio-Michael/aza-Morita–Baylis–Hillman Reaction
A novel approach reported for analogous systems involves a tandem reaction between 2-mercaptoquinoline-3-carbaldehyde and propargyl aldehydes. This method constructs the quinoline and triazole rings concurrently, though applicability to the target compound requires further validation.
Solid-Phase Synthesis
Immobilization of the pyridazine core on Wang resin enables stepwise functionalization, potentially improving yields for large-scale production. However, this method remains exploratory for triazolo-pyridazine derivatives.
Challenges and Optimization
- Regioselectivity : Cyclization steps must favor the [4,3-b] isomer over other triazolo-pyridazine regioisomers. Solvent polarity (e.g., DMF vs. ethanol) and temperature control are critical.
- Protection of Hydroxy Group : The 2-hydroxy group on the quinoline requires protection (e.g., as a tert-butyldimethylsilyl ether) during coupling to prevent side reactions.
- Purification : Silica gel chromatography remains the standard, though preparative HPLC may enhance purity for pharmacological applications.
Q & A
Basic: What are the critical steps in synthesizing 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Heterocyclic Core Formation : Construction of the triazolo-pyridazine and quinoline moieties via cyclization reactions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for yield optimization .
- Coupling Reactions : Amide bond formation between the quinoline-4-carboxamide and triazolo-pyridazine-thiophene units. Catalysts like EDCI or HOBt improve coupling efficiency .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures purity. Monitor reaction progress via TLC and HPLC .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, especially for distinguishing thiophene and triazolo-pyridazine signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O at ~1650 cm) .
- HPLC : Assess purity (>95%) and monitor degradation under stress conditions .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). Compare with structurally analogous compounds (e.g., triazolo-pyridazine derivatives in ) to identify activity trends .
- Solubility Issues : Use DMSO stock solutions with consistent concentrations (<0.1% to avoid cytotoxicity) .
- Target Selectivity : Perform competitive binding assays or molecular docking simulations to validate interactions with proposed targets (e.g., kinases) .
Advanced: What strategies improve low yields in the final amide coupling step?
Answer:
Low yields often stem from steric hindrance or poor nucleophile activation. Mitigation strategies include:
- Catalyst Optimization : Use coupling agents like HATU or PyBOP instead of EDCI/HOBt for sterically demanding substrates .
- Solvent Adjustment : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
- Stepwise Coupling : Introduce protecting groups (e.g., Fmoc on the quinoline carboxamide) to reduce side reactions .
Basic: Which functional groups in the compound influence its reactivity and stability?
Answer:
- Quinoline-4-Carboxamide : The amide group participates in hydrogen bonding, while the hydroxyl group at position 2 may undergo oxidation; stabilize with antioxidants during storage .
- Triazolo-Pyridazine : The triazole ring is prone to hydrolysis under acidic conditions; maintain neutral pH during synthesis .
- Thiophene : Susceptible to electrophilic substitution; avoid harsh oxidizing agents .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) under physiological conditions .
- Quantum Mechanics (QM) : Calculate charge distributions to identify nucleophilic/electrophilic hotspots for reactivity predictions .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates .
- Recrystallization : Ethanol/water (4:1) for final product purification; monitor crystal formation via slow cooling .
- Prep-HPLC : For challenging separations, employ C18 columns with acetonitrile/water mobile phases .
Advanced: How to resolve conflicting NMR spectral data for the triazolo-pyridazine moiety?
Answer:
- 2D NMR Techniques : Use H-C HSQC and HMBC to assign overlapping signals, particularly in the triazolo-pyridazine region .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify nitrogen environments in the triazole ring .
- Control Experiments : Compare spectra with structurally validated analogs (e.g., ) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
